Neurotensin (1-10)

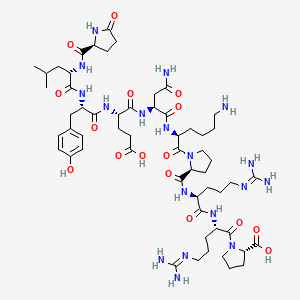

Description

Properties

CAS No. |

63524-00-5 |

|---|---|

Molecular Formula |

C57H90N18O16 |

Molecular Weight |

1283.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C57H90N18O16/c1-30(2)27-38(71-47(82)34-18-20-44(78)66-34)49(84)72-39(28-31-14-16-32(76)17-15-31)50(85)67-35(19-21-45(79)80)48(83)73-40(29-43(59)77)51(86)70-36(9-3-4-22-58)53(88)74-25-7-12-41(74)52(87)68-33(10-5-23-64-56(60)61)46(81)69-37(11-6-24-65-57(62)63)54(89)75-26-8-13-42(75)55(90)91/h14-17,30,33-42,76H,3-13,18-29,58H2,1-2H3,(H2,59,77)(H,66,78)(H,67,85)(H,68,87)(H,69,81)(H,70,86)(H,71,82)(H,72,84)(H,73,83)(H,79,80)(H,90,91)(H4,60,61,64)(H4,62,63,65)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 |

InChI Key |

HRJVZMYUVJBTHQ-NUDUWCFGSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCC(=O)N4 |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCC(=O)N4 |

Origin of Product |

United States |

Enzymatic Pathways Leading to Neurotensin 1 10 Formation

Primary Enzymatic Cleavage of Neurotensin (B549771)

The formation of Neurotensin (1-10) from its parent molecule is the result of a single, targeted enzymatic action. This primary cleavage effectively terminates the biological activity of neurotensin, as the resulting fragments, Neurotensin (1-10) and Neurotensin (11-13), are considered biologically inactive. nih.govcapes.gov.brnih.gov

The generation of Neurotensin (1-10) occurs through the hydrolytic cleavage of the peptide bond between Proline at position 10 and Tyrosine at position 11 (Pro¹⁰-Tyr¹¹). nih.govnih.gov This specific cleavage is a major point of inactivation for neurotensin and has been observed in preparations from various tissues, including rat brain synaptic membranes. nih.govnih.gov Studies utilizing high-performance liquid chromatography (HPLC) have consistently identified Neurotensin (1-10) as a primary product of neurotensin degradation, confirming the significance of the Pro¹⁰-Tyr¹¹ bond as a target for enzymatic action. nih.gov

A principal enzyme responsible for the formation of Neurotensin (1-10) is a neutral metalloendopeptidase known as endopeptidase 24.16, or neurolysin. frontiersin.org This enzyme has been purified and characterized from various sources, including rat brain and kidney. nih.govcapes.gov.brnih.gov Human brain endopeptidase 3.4.24.16 has been shown to uniquely cleave neurotensin at the Pro¹⁰-Tyr¹¹ bond, leading to the formation of Neurotensin (1-10) and Neurotensin (11-13). capes.gov.br

Research has established that endopeptidase 24.16 is a monomer with a molecular weight of approximately 70-75 kDa. nih.govportlandpress.com As a metallopeptidase, its activity is sensitive to metal chelators like o-phenanthroline and EDTA. nih.govnih.gov The enzyme displays a high affinity for neurotensin, with a reported Km value of 2.3 µM. nih.gov It is considered a likely candidate for the physiological inactivation of neurotensin, as it is often found colocalized with neurotensin receptors in neurons. jneurosci.org

| Property | Description | References |

|---|---|---|

| Enzyme Class | Neutral Metalloendopeptidase | nih.gov |

| Molecular Weight | ~70-75 kDa (monomer) | nih.govportlandpress.com |

| Primary Cleavage Site on Neurotensin | Pro¹⁰-Tyr¹¹ | capes.gov.br |

| Products | Neurotensin (1-10) and Neurotensin (11-13) | capes.gov.brnih.gov |

| Affinity for Neurotensin (Km) | 2.3 µM | nih.gov |

| Inhibitors | o-phenanthroline, EDTA, dithiothreitol | nih.govnih.gov |

Angiotensin-converting enzyme (ACE), a dipeptidyl carboxypeptidase, is involved in the broader metabolism of neurotensin. nih.gov However, its primary role is not the direct generation of Neurotensin (1-10). Instead, studies on membrane-bound peptidases from rat brain synaptic membranes indicate that ACE is responsible for cleavages at other sites, such as the Arg⁸-Arg⁹ bond. nih.gov The activity of ACE on this bond can be inhibited by captopril (B1668294). nih.gov While ACE is a key enzyme in the processing of many peptides, its contribution to the initial cleavage that forms Neurotensin (1-10) is not its main function in the neurotensin degradation pathway. nih.govarizona.edu

Thermolysin-like metalloendopeptidases, such as endopeptidase 24.11 (also known as neprilysin or enkephalinase), also participate in the degradation of neurotensin. nih.govfrontiersin.org This class of enzymes has been shown to cleave neurotensin at the Tyr¹¹-Ile¹² bond. nih.gov Research on rat brain synaptic membranes has shown that while endopeptidase 24.11 may partially contribute to the cleavage at the Pro¹⁰-Tyr¹¹ bond, it is not the primary enzyme responsible for this specific action in that context. nih.gov This suggests the existence of another distinct peptidase in synaptic membranes that is mainly responsible for the generation of Neurotensin (1-10). nih.gov

| Enzyme | Cleavage Site | Primary Product(s) | References |

|---|---|---|---|

| Endopeptidase 24.16 (Neurolysin) | Pro¹⁰-Tyr¹¹ | Neurotensin (1-10) | capes.gov.br |

| Angiotensin-Converting Enzyme (ACE) | Arg⁸-Arg⁹ | Neurotensin (1-8) | nih.gov |

| Endopeptidase 24.11 (Neprilysin) | Tyr¹¹-Ile¹² | Neurotensin (1-11) | nih.gov |

Identification and Characterization of Enzymes Responsible for Neurotensin (1-10) Generation.

Further Degradation of Neurotensin (1-10)

Following its formation, Neurotensin (1-10) is not an end-product but is subject to further enzymatic processing. Evidence indicates that Neurotensin (1-10) can be converted into Neurotensin (1-8). nih.gov This subsequent degradation occurs through the cleavage of the Arg⁸-Arg⁹ peptide bond. nih.gov The enzyme implicated in this conversion is a dipeptidyl carboxypeptidase, with studies suggesting that Angiotensin-Converting Enzyme (ACE) is involved in this specific metabolic step. nih.gov This further breakdown highlights a sequential degradation pathway where the initial formation of Neurotensin (1-10) is followed by additional cleavages that produce smaller peptide fragments.

Modulation of Neurotensin Degradation Pathways

The enzymatic pathways responsible for the degradation of neurotensin, including the production and subsequent breakdown of Neurotensin (1-10), can be influenced by various enzyme inhibitors.

Impact of Enzyme Inhibitors on Neurotensin (1-10) Production

The use of specific enzyme inhibitors has been instrumental in elucidating the roles of different peptidases in neurotensin metabolism. For instance, inhibitors of endopeptidase 24.11, such as thiorphan, have been shown to affect the recovery of neurotensin, indicating the involvement of this enzyme in its degradation. nih.gov Similarly, inhibitors of metallopeptidases can significantly alter the metabolic fate of neurotensin. nih.gov

The table below summarizes the effects of selected enzyme inhibitors on the degradation of neurotensin and the formation of its metabolites.

| Inhibitor | Target Enzyme(s) | Effect on Neurotensin Metabolism | Reference(s) |

| Thiorphan | Endopeptidase 24.11 ('enkephalinase') | Increases the recovery of released immunoreactive neurotensin. | nih.gov |

| Bestatin | Aminopeptidases | Primarily affects the degradation of neuromedin N, with little effect on neurotensin. | nih.gov |

| Captopril | Angiotensin-Converting Enzyme (ACE) | Inhibits the conversion of Neurotensin (1-10) to Neurotensin (1-8). | nih.gov |

| JMV 390-1 | Metallopeptidases (including endopeptidases 24.11, 24.15, and 24.16) | Increases the recovery of immunoreactive neurotensin. | nih.gov |

| 1,10-phenanthroline (B135089) | Metallopeptidases | Inhibits the cleavage at both the Arg⁸-Arg⁹ and Tyr¹¹-Ile¹² bonds of neurotensin. | nih.govelsevierpure.com |

| Z-Pro-Prolinal | Prolyl endopeptidases | In combination with 1,10-phenanthroline, almost completely inhibits neurotensin degradation. | elsevierpure.com |

These findings demonstrate that by selectively inhibiting specific enzymes, it is possible to modulate the degradation of neurotensin and influence the relative abundance of its various fragments, including Neurotensin (1-10).

Biological Status and Receptor Interactions of Neurotensin 1 10

Evidence for Biological Inactivity of Neurotensin (B549771) (1-10)

Neurotensin (1-10) is largely considered a biologically inactive metabolite of the parent neurotensin peptide. nih.govnih.gov Its formation is a result of the enzymatic cleavage of neurotensin by peptidases. nih.govnih.gov Specifically, endopeptidase 24.16 has been identified as being involved in the creation of neurotensin (1-10) by cleaving the Pro10-Tyr11 bond of the full neurotensin molecule. nih.gov

Studies have demonstrated that this N-terminal fragment does not possess the ability to induce the characteristic physiological responses associated with neurotensin. For instance, while the active fragment neurotensin (8-13) can induce a decrease in neurotensin receptors on the cell surface, the inactive fragment neurotensin (1-8) does not show this effect, and by extension, neurotensin (1-10) is also considered inactive in this regard. nih.gov However, some research has indicated that N-terminal fragments like neurotensin (1-8) and neurotensin (1-10) may exert some biological effects, such as cytoprotective activity against stress-induced gastric ulcers, with potencies similar to the full neurotensin molecule in specific experimental models. nih.gov Despite this, in the context of receptor binding and activation that leads to the primary downstream signaling of neurotensin, neurotensin (1-10) is considered inactive. ovid.com

Comparison of Neurotensin (1-10) with Biologically Active Neurotensin Fragments

The biological activity of neurotensin is predominantly mediated by its C-terminal portion. nih.govnih.gov This becomes evident when comparing the inactive N-terminal fragment, neurotensin (1-10), with active C-terminal fragments.

| Fragment | Biological Activity |

| Neurotensin (1-10) | Generally considered biologically inactive. nih.govnih.gov |

| Neurotensin (8-13) | The minimal sequence required for receptor activity and is more potent than the full neurotensin molecule in some assays. nih.govnih.gov |

| Neurotensin (6-13) | Effective in augmenting phagocytic response. nih.gov |

Neurotensin (8-13) as the Minimal Sequence for Receptor Activity

The hexapeptide fragment, neurotensin (8-13), which consists of the amino acid sequence Arg-Arg-Pro-Tyr-Ile-Leu, is recognized as the smallest fragment of neurotensin that retains the full biological activity of the parent peptide. researchgate.netgenscript.com In fact, studies have shown that neurotensin (8-13) can be even more potent than the full neurotensin (1-13) molecule in certain biological assays, such as binding to neurotensin receptors in the human brain and stimulating cyclic GMP production. nih.goveurogentec.com This fragment contains all the necessary components for both binding to and activating neurotensin receptors. nih.govresearchgate.net The potent activity of neurotensin (8-13) underscores the critical importance of the C-terminal amino acid sequence for the biological function of neurotensin. farmaciajournal.com

Implications for Neurotensin Receptor Binding (NTSR1, NTSR2, NTSR3, NTSR4)

Neurotensin exerts its effects through interaction with at least three distinct receptor subtypes: NTSR1, NTSR2, and NTSR3 (also known as sortilin). nih.gov NTSR1 and NTSR2 are G-protein coupled receptors, while NTSR3 is a single transmembrane domain receptor. nih.govnih.gov A fourth receptor, NTSR4/SorLA, has also been proposed. ovid.com All these receptors recognize the C-terminal 8-13 fragment of neurotensin. ovid.com

The inability of neurotensin (1-10) to effectively bind to these receptors stems from its lack of the crucial C-terminal residues. nih.gov NTSR1, the high-affinity receptor, is the primary mediator of neurotensin's effects. nih.gov The binding of neurotensin to NTSR1 is dependent on the C-terminal portion of the peptide. atlasgeneticsoncology.org While neurotensin (1-10) was found to not compete for binding at low-affinity sites on macrophages, other active fragments like neurotensin (8-13) did. nih.gov This suggests that the structural requirements for binding to the different neurotensin receptors are not met by the neurotensin (1-10) fragment.

Structural Determinants for Receptor Activation in Neurotensin Peptides

The activation of neurotensin receptors is a complex process that relies on specific structural features of the neurotensin peptide. The C-terminal region of neurotensin is paramount for this activity. nih.govosti.gov The interaction between the agonist and the receptor induces conformational changes that lead to the activation of intracellular signaling pathways. nih.gov

| Residue Position | Importance in Receptor Activation |

| Arg8, Arg9 | Important for receptor affinity and antinociceptive activity. ovid.comunibas.it |

| Tyr11 | Conformational changes in this residue are required to activate NTSR1. acs.org |

| C-terminal Carboxylate Group | Important for ligand binding. acs.org |

Lack of Critical C-Terminal Residues in Neurotensin (1-10)

The biological inactivity of neurotensin (1-10) is a direct result of its missing C-terminal amino acids: Tyrosine-11, Isoleucine-12, and Leucine-13. nih.govnih.gov These residues are essential for the peptide's ability to bind to and activate neurotensin receptors. nih.gov The C-terminal hexapeptide, neurotensin (8-13), contains all the necessary structural information for receptor activation. nih.gov The Arg8-Arg9 dipeptide sequence, along with the subsequent residues in the C-terminus, are crucial for the high-affinity binding and functional activity of neurotensin. nih.gov Without these key residues, neurotensin (1-10) is unable to effectively engage the receptor and initiate the downstream signaling cascades that are characteristic of neurotensin's physiological effects. ovid.com

Physiological and Pathophysiological Context of Neurotensin Degradation

Neurotensin (B549771) Metabolism in the Central Nervous System

Neurotensin (NT), a 13-amino acid neuropeptide, is actively metabolized in the central nervous system (CNS) by various peptidases. nih.gov The degradation process is crucial for terminating NT signaling and involves several key enzymes that cleave the peptide at specific sites. nih.gov Inactivation of NT primarily occurs through cleavage within the C-terminal hexapeptide sequence, which is responsible for its biological activity. nih.gov

Synaptic membranes from the rat brain contain both membrane-bound and soluble enzymes that inactivate neurotensin. nih.gov The primary cleavage sites on the neurotensin molecule by these membrane-associated enzymes are the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds. nih.gov Cleavage at the Pro10-Tyr11 bond specifically yields the fragment Neurotensin (1-10). nih.gov

Several endopeptidases, particularly metallopeptidases, are implicated in the physiological degradation of NT. nih.gov These include:

Neutral endopeptidase 24.11 (Neprilysin): This enzyme is involved in NT degradation. nih.gov

Angiotensin-Converting Enzyme (ACE): ACE contributes to NT metabolism, with the inhibitor captopril (B1668294) effectively blocking the cleavage of the Arg8-Arg9 bond. nih.govnih.gov

Endopeptidase 24.15 (Thimet oligopeptidase) and Endopeptidase 24.16 (Neurolysin): These enzymes also participate in the breakdown of neurotensin. nih.govfrontiersin.org

A novel metallopeptidase: A specific peptidase has been purified from rat brain synaptic membranes that cleaves the Pro10-Tyr11 bond to form neurotensin-(1-10). nih.gov This enzyme is a neutral metallopeptidase, distinct from other known peptidases like endopeptidase 24.11 and ACE. nih.gov

The degradation of neurotensin in the brain is not attributed to a single specific 'neurotensinase' but rather to the combined action of several different enzymes. portlandpress.com The process begins with primary cleavages, followed by secondary cleavages of the resulting fragments. portlandpress.com

Key Enzymes in Central Nervous System Neurotensin Metabolism

| Enzyme | Cleavage Site | Resulting Fragments | Reference |

|---|---|---|---|

| Neutral Endopeptidase 24.11 (Neprilysin) | Pro10-Tyr11, Tyr11-Ile12 | NT(1-10), NT(1-11) | nih.govfrontiersin.org |

| Angiotensin-Converting Enzyme (ACE) | Arg8-Arg9 | NT(1-8), NT(9-13) | nih.govnih.gov |

| Endopeptidase 24.15 (Thimet oligopeptidase) | Arg8-Arg9 | NT(1-8), NT(9-13) | nih.govfrontiersin.org |

| Endopeptidase 24.16 (Neurolysin) | Pro10-Tyr11 | NT(1-10), NT(11-13) | nih.govfrontiersin.org |

| Novel Metallopeptidase (from synaptic membranes) | Pro10-Tyr11 | NT(1-10), NT(11-13) | nih.gov |

Neurotensin Metabolism in the Gastrointestinal Tract

The gastrointestinal tract, particularly the small intestine, is both a major source and a primary site of neurotensin degradation. nih.gov The metabolism of NT in the gut is essential for regulating its local and systemic hormonal effects. nih.gov Studies using dispersed enterocytes from the porcine small intestine have identified the principal sites of cleavage at the Tyr-11-Ile-12 bond, which generates neurotensin-(1-11), and at the Pro-10-Tyr-11 bond, producing neurotensin-(1-10). nih.gov

The key enzyme responsible for this degradation in the intestinal epithelial layer is endopeptidase 24.11. nih.gov The formation of both neurotensin-(1-10) and neurotensin-(1-11) is completely inhibited by phosphoramidon (B1677721), a potent inhibitor of endopeptidase 24.11. nih.gov In contrast, captopril, an ACE inhibitor, does not affect this process. nih.gov This indicates that endopeptidase 24.11 is the primary enzyme mediating NT degradation at this site, unlike in the CNS where multiple enzymes are involved. nih.gov

In the interstitial fluid of the rat stomach, neurotensin is catabolized into fragments such as NT-(1-8), NT-(9-13), and NT-(1-11). physiology.org The biological half-life of neurotensin in the gastric submucosa is estimated to be between 9 and 15 minutes. physiology.org It is noteworthy that the major circulating metabolite, NT-(1-8), is not a primary product of degradation by intestinal epithelial cells but is formed from further breakdown of NT-(1-11). nih.gov

Neurotensin Degradation in Neuroendocrine Systems

Neurotensin plays a significant role in neuroendocrine regulation, with high concentrations of the peptide and its receptors found in key areas of the neuroendocrine system, such as the hypothalamus and the pituitary gland. nih.govfrontiersin.orgtaylorandfrancis.com Neurotensin-containing cell bodies are located in several hypothalamic nuclei, including the arcuate, paraventricular, and medial preoptic nuclei. nih.gov These regions also show dense accumulations of neurotensin binding sites. nih.gov

The presence of both neurotensin and its receptors within the hypothalamus and pituitary suggests local synthesis, release, and subsequent degradation. nih.govnature.com Neurotensin modulates the release of several anterior pituitary hormones, including luteinizing hormone, prolactin, and thyroid-stimulating hormone (TSH). frontiersin.orgwikipedia.orgresearchgate.net It can influence the hypothalamic-pituitary-adrenal (HPA) axis by stimulating the release of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH). nih.govfrontiersin.org The degradation of neurotensin within these neuroendocrine circuits is a critical step for terminating its signaling and ensuring precise hormonal control. While the specific enzymes involved in NT degradation within the pituitary have been studied, the process in the hypothalamus is understood to involve the same family of metalloendopeptidases found elsewhere in the brain. nih.gov

Impact of Neurotensin Degradation (leading to fragments like 1-10) on Neurotensin-Mediated Biological Processes

Neurotensin and its metabolites act as significant modulators of several major neurotransmitter systems in the CNS. nih.gov The termination of NT's action through degradation is key to maintaining the balance of these systems.

Dopaminergic System: There is a well-documented, close interaction between neurotensin and dopamine systems. nih.govnih.gov Neurotensin can modulate dopamine neurotransmission by affecting dopamine release and altering the binding affinity of D2 dopamine receptors. nih.gov This interaction is particularly relevant in brain regions like the ventral tegmental area and the nucleus accumbens. nih.govwikipedia.org

Glutamatergic System: Neurotensin influences glutamate transmission. It can increase the release of glutamate in brain regions such as the striatum, frontal cortex, and substantia nigra. nih.gov Studies have shown that neurotensin can reduce glutamatergic transmission in the dorsolateral striatum through a mechanism involving retrograde endocannabinoid signaling. nih.gov

GABAergic System: Neurotensin interacts with GABAergic neurons. For instance, in the preoptic area, neurotensin increases the firing rate of GABAergic neurons, an effect linked to its role in thermoregulation. nih.gov In the globus pallidus, neurotensin can modulate GABA release. jneurosci.org

Serotonergic System: Neurotensin receptor activation has been shown to induce serotonergic neuronal activity and the release of serotonin (5-HT). nih.gov This suggests that neurotensin degradation would terminate a signal that promotes serotonin release. nih.gov

Cholinergic System: Evidence points to a modulatory role of neurotensin on cholinergic neurons. nih.gov Neurotensin receptors are expressed by cholinergic neurons in the basal forebrain, and neurotensin can increase the release of acetylcholine in striatal brain slices. nih.gov

Neurotensin's Modulation of Neurotransmitter Systems

| Neurotransmitter System | Effect of Neurotensin | Reference |

|---|---|---|

| Dopaminergic | Modulates dopamine release and D2 receptor affinity | nih.govnih.gov |

| Glutamatergic | Increases glutamate release in cortex and substantia nigra; can reduce release in striatum | nih.govnih.gov |

| GABAergic | Increases firing rate of preoptic GABAergic neurons; modulates pallidal GABA release | nih.govjneurosci.org |

| Serotonergic | Increases serotonin (5-HT) release | nih.gov |

| Cholinergic | Increases acetylcholine release in the striatum | nih.gov |

Neurotensin is a powerful regulator of body temperature. nih.gov When administered centrally, it produces a significant, dose-related decrease in core body temperature, an effect known as hypothermia. nih.govmiami.edu This effect is not observed after peripheral administration, indicating that neurotensin does not readily cross the blood-brain barrier to exert this function. miami.eduelifesciences.org

The hypothermic action of neurotensin is mediated through its receptors, particularly in the preoptic area of the hypothalamus, a critical region for thermoregulation. nih.govscintillon.org The mechanism involves the activation of both NTSR1 on neurons and NTSR2 on astrocytes, which collectively increase the activity of local GABAergic neurons. nih.gov This increased inhibitory tone on downstream thermoregulatory pathways leads to a reduction in body temperature. nih.gov The rapid degradation of neurotensin by brain peptidases is essential for the timely termination of this potent hypothermic signal, allowing for the physiological regulation of body temperature to resume. nih.gov

Neurotensin is a potent, opioid-independent analgesic agent. nih.govsemanticscholar.org Central administration of neurotensin produces profound antinociceptive effects in various pain models. frontiersin.orgnih.govsemanticscholar.org This analgesic action is mediated by both NTS1 and NTS2 receptors, which are widely distributed throughout pain-processing circuits in the CNS, including the spinal cord, periaqueductal gray (PAG), and rostral ventromedial medulla (RVM). nih.govsemanticscholar.orgacs.org

The antinociceptive effects of neurotensin have been observed in models of acute, inflammatory, and neuropathic pain. nih.govsemanticscholar.org Some studies have shown that certain fragments of neurotensin, such as NT(8-13), retain the full antinociceptive potency of the parent peptide. nih.gov The degradation of neurotensin into its constituent fragments is a key factor that limits the duration of its analgesic action. nih.gov The development of metabolically stable neurotensin analogues that are resistant to peptidase degradation is a strategy being explored to prolong its therapeutic potential in pain management. nih.govsemanticscholar.org

Regulation of Gastrointestinal Motility and Secretion

Neurotensin is a significant modulator of gastrointestinal (GI) functions, influencing both motility and secretion. oup.comabdominalkey.com It is released from endocrine-like N-cells in the small intestine, primarily in response to the ingestion of fat. nih.gov

Key regulatory actions of neurotensin in the gastrointestinal tract include:

Gastric Emptying: Neurotensin acts to inhibit gastric emptying, which slows the passage of food from the stomach to the small intestine. oup.comendocrine-abstracts.org This action is part of the complex hormonal feedback loop that regulates digestive processes.

Intestinal Motility: The peptide mediates various motility responses in the small and large intestines. pnas.org

Secretory Functions: Neurotensin influences the secretion of water, electrolytes, and enzymes. abdominalkey.com It has been shown to regulate exocrine pancreatic secretion and is involved in controlling biliary secretions. endocrine-abstracts.orgfrontiersin.org Studies in humans have investigated its role in gastric acid secretion, though its function as a primary hormonal regulator in this process is debated. nih.govnih.gov It also stimulates chloride secretion in the human colon. pnas.org

These actions highlight neurotensin's role as a key gut hormone in orchestrating the digestive process, ensuring the proper timing of motility and secretion in response to nutrient intake. oup.com

Influence on Glucose Homeostasis and Lipid Metabolism

Neurotensin plays a complex and multifaceted role in the regulation of metabolism, with significant effects on both glucose and lipid homeostasis. oup.commdpi.com It is secreted by intestinal cells in response to high concentrations of free fatty acids in the gut. mdpi.com

Lipid Metabolism: Neurotensin is deeply involved in the major steps of lipid metabolism. mdpi.com Its primary role is to facilitate the absorption and translocation of fatty acids from the gut. mdpi.comnih.govnih.gov NT-deficient mice exhibit reduced intestinal fat absorption and are protected from high-fat diet-induced obesity. nih.gov The mechanism involves the attenuation of AMP-activated protein kinase (AMPK) activation, a key enzyme in regulating energy balance. nih.gov Beyond absorption, neurotensin influences lipid emulsification, digestion, and storage in tissues. mdpi.com

| Metabolic Area | Key Findings on Neurotensin's Role | Primary Mechanism |

|---|---|---|

| Lipid Metabolism | Promotes lipid absorption, emulsification, digestion, and storage. mdpi.com Facilitates fatty acid translocation. nih.gov | Inhibition of AMP-activated protein kinase (AMPK). nih.gov |

| Glucose Homeostasis | Exerts complex and multifaceted effects on pancreatic hormone secretion. oup.commdpi.com May improve glucose tolerance. endocrine-abstracts.org | Modulation of insulin and glucagon release in a glucose-dependent manner. nih.gov |

Neurotensin's Role in Cellular Growth Regulation (Contextual to the parent peptide, not the 1-10 fragment)

The parent peptide, neurotensin, acts as a growth factor for both normal and cancerous cells. biolife-publisher.itbiolife-publisher.it A substantial body of research supports an oncogenic role for the neurotensin/neurotensin receptor system in various cancers, where it can stimulate tumor growth, survival, and metastatic spread through endocrine, autocrine, and paracrine mechanisms. nih.gov

Neurotensin has been implicated in the progression of several types of cancer:

Female Hormone-Sensitive Cancers: In breast, ovarian, and endometrial cancers, neurotensin and its receptors are often expressed and are involved in oncologic processes like proliferation and invasion. mdpi.com

Pancreatic Cancer: In vitro studies show that neurotensin stimulates DNA synthesis and the growth of human pancreatic cancer cells. nih.gov

Prostate Cancer: The neurotensin receptor pathway has been identified as an alternative growth pathway, particularly in androgen-independent prostate cancer. nih.gov

Other Cancers: An oncogenic role for neurotensin has also been described in lung cancer, colon cancer, head and neck tumors, and gliomas. nih.govmdpi.comresearchgate.net

The mechanisms underlying these effects often involve the activation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways, which are central to cell proliferation, migration, and survival. nih.govnih.gov

Involvement in Inflammatory Responses

Neurotensin is a significant modulator of inflammatory processes and can exert both pro-inflammatory and anti-inflammatory effects depending on the context. biolife-publisher.itbiolife-publisher.it It interacts with various immune cells, including mast cells, macrophages, and leukocytes. biolife-publisher.itjci.orgjci.org

Key aspects of neurotensin's role in inflammation include:

Intestinal Inflammation: Neurotensin is recognized as a pro-inflammatory neuropeptide in the colon. jci.orgnih.gov In experimental models of colitis, neurotensin and its receptor levels are elevated, and blocking the receptor can reduce inflammation-induced damage. jci.orgnih.gov

Adipose Tissue Inflammation: In the context of obesity, neurotensin is associated with visceral adipose tissue inflammation. nih.govlu.se This inflammation is a key factor in the development of obesity-related metabolic diseases like type 2 diabetes. biolife-publisher.itbiolife-publisher.it

Macrophage Modulation: Neurotensin can modulate the function of macrophages, which are critical cells in the inflammatory response. It can influence their migration and their expression of inflammatory cytokines. nih.govuc.pt Under certain conditions, it can revert hyperglycemia-induced impairment in macrophage migration and decrease the pro-inflammatory status of these cells. nih.govuc.pt

Mast Cell Activation: Neurotensin can induce the degranulation of mast cells, leading to the release of inflammatory mediators like histamine. jci.orgjci.org

Modulation of the Cardiovascular System

Neurotensin and its signaling system play a regulatory role in the cardiovascular system, with elevated levels of its stable precursor, pro-neurotensin, being linked to an increased risk for cardiovascular morbidity and mortality in population-based studies. omicsonline.orgnih.govahajournals.org

Neurotensin exerts a variety of effects on the cardiovascular system:

Heart Rate and Contractility: It can influence heart rate and the force of myocardial contraction. nih.govnih.govresearchgate.netnih.gov Studies have shown it has a strong inotropic effect on myocardial cells. researchgate.net

Vascular Tone and Blood Pressure: Neurotensin affects vascular tone, which can lead to changes in systemic blood pressure and regional blood flow. omicsonline.orgnih.govresearchgate.net It can induce a drop in blood pressure. researchgate.net

Neural Regulation: Within the cardiovascular system, neurotensin-containing nerve fibers are found in close proximity to cardiac myocytes, the cardiac conduction system, and coronary vessels. nih.govnih.gov It can also trigger cardiovascular reflexes by stimulating visceral afferent neurons. omicsonline.orgnih.gov

The cardiovascular effects of neurotensin can be mediated directly through its receptors on heart and vessel cells or indirectly by stimulating the release of other substances like histamine and catecholamines. omicsonline.orgnih.gov

| Cardiovascular Parameter | Effect of Neurotensin | Supporting Evidence |

|---|---|---|

| Heart Rate | Modulates heart rate. researchgate.netnih.gov | Observed in various animal models and isolated heart preparations. researchgate.net |

| Myocardial Contractility | Increases the force of contraction (inotropic effect). nih.govresearchgate.net | Demonstrated effects on myocardial cells. researchgate.net |

| Blood Pressure | Affects vascular tone, often leading to a decrease in blood pressure. nih.govresearchgate.net | Acts as a vasodilator. oup.com |

| Regional Blood Flow | Influences blood flow in specific tissues, including the GI tract. omicsonline.orgnih.gov | Part of its broader regulatory role in peripheral tissues. |

Neurotensin Degradation in Disease States

Metabolic Diseases: Higher plasma levels of pro-neurotensin are predictive of obesity, type 2 diabetes, and fatty liver disease. nih.govlu.se In morbidly obese individuals, elevated pro-neurotensin levels are significantly associated with greater macrophage infiltration in visceral adipose tissue, indicating a link between the neurotensin system and the chronic inflammation that drives metabolic dysfunction. lu.se

Cardiovascular Disease: Elevated systemic levels of pro-neurotensin are considered a risk factor for cardiovascular morbidity and mortality. omicsonline.orgnih.gov They have been associated with adverse cardiovascular outcomes in patients with coronary artery disease. nih.govfrontiersin.org

Inflammatory Conditions: In inflammatory bowel disease, there is evidence of increased neurotensin and neurotensin receptor expression, pointing to a role for this system in the pathogenesis of intestinal inflammation. pnas.org

Cancer: The overexpression of neurotensin and its receptors is a feature of numerous cancers, where it promotes tumor growth and progression. nih.gov This upregulation implies that the local balance of neurotensin production and degradation is shifted to favor pro-tumorigenic signaling.

Neurological Disorders

The involvement of neurotensin in the central nervous system is well-documented, and alterations in its signaling and degradation are implicated in several neurological and psychiatric conditions.

Research has pointed to a connection between neurotensin and the pathophysiology of schizophrenia. Clinical studies have revealed that a subset of individuals with schizophrenia have decreased concentrations of neurotensin in their cerebrospinal fluid (CSF). nih.govnih.govresearchgate.net Interestingly, effective treatment with antipsychotic medications has been shown to restore these neurotensin levels to a normal range. nih.govnih.govresearchgate.net The behavioral and biochemical effects of centrally administered neurotensin bear a remarkable resemblance to those of systemically administered antipsychotic drugs, leading to the hypothesis that neurotensin may function as an endogenous antipsychotic. nih.govresearchgate.net Furthermore, both typical and atypical antipsychotic drugs have been found to increase neurotensin neurotransmission, suggesting that the therapeutic effects of these drugs may be mediated, in part, through their influence on the neurotensin system. nih.govnih.govnih.gov

Evidence suggests a role for neurotensin in the pathophysiology of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine neurons in the substantia nigra. frontiersin.org Postmortem studies of brain tissue from individuals with Parkinson's disease have shown a significant decrease in neurotensin receptor binding in the substantia nigra, with levels being approximately one-third of those in control subjects. nih.gov This loss of receptors is believed to be a key finding. nih.gov Conversely, clinical research has reported a two-fold increase in the concentration of neurotensin itself in the substantia nigra of Parkinson's disease patients. frontiersin.org Furthermore, experimental studies in animal models have indicated that neurotensin and its analogs may offer neuroprotective effects for the dopamine system and could protect against Parkinson's-like symptoms. karger.comovid.com

Neurotensin-containing neural circuits are thought to play a role in the rewarding and sensitizing properties of drugs of abuse. nih.govunich.it The peptide has a close anatomical and functional relationship with the mesocorticolimbic and nigrostriatal dopamine systems, which are central to the brain's reward pathways. nih.govmdpi.com Drugs of abuse, such as stimulants, opiates, nicotine, and alcohol, all increase dopamine transmission in the nucleus accumbens, a key reward center. physiology.org Neurotensin is believed to modulate this dopaminergic activity, thereby influencing the reinforcing effects of these substances. unich.it Preclinical studies have proposed that neurotensin agonists might be potential therapeutic agents for treating psychostimulant abuse. unich.it

Table 1: Summary of Neurotensin's Role in Neurological Disorders

| Disorder | Key Findings |

|---|---|

| Schizophrenia | Decreased cerebrospinal fluid neurotensin levels, which are normalized by antipsychotic treatment. nih.govnih.govresearchgate.net Neurotensin's effects mimic those of antipsychotic drugs. nih.govresearchgate.net |

| Parkinson's Disease | Depletion of neurotensin receptors in the substantia nigra. nih.gov Increased neurotensin concentration in the substantia nigra. frontiersin.org Potential neuroprotective effects. karger.comovid.com |

| Drug Addiction | Involvement in the rewarding and sensitizing properties of drugs of abuse. nih.govunich.it Close interaction with the brain's dopamine reward systems. nih.govmdpi.com |

Cancer Progression

Neurotensin and its receptors have been identified as key players in the progression of various cancers, where they can serve as indicators of neurotensin activity and potential therapeutic targets.

Elevated expression of neurotensin and its high-affinity receptor, NTSR1, has been observed in several types of digestive cancers, including colorectal, pancreatic, and gastric cancers, and is often associated with a poor prognosis. nih.gov In colorectal cancer, some tumors synthesize and release neurotensin, leading to autocrine control of cellular proliferation. nih.gov Studies have shown that neurotensin can stimulate the growth of human colon cancer cell lines. nih.gov The neurotensin/NTSR1 pathway has been implicated in tumor growth and metastasis. nih.govhra.nhs.uk

In breast cancer, particularly invasive ductal carcinomas, the expression of neurotensin and NTSR1 is linked to tumor progression. plos.org High expression of NTSR1 is associated with factors such as tumor size, grade, and the number of metastatic lymph nodes, and is an independent prognostic factor for patient survival. plos.org Neurotensin is also involved in promoting proliferation, invasion, and metastatic potential in breast cancer. mdpi.com

The involvement of the neurotensin system extends to other cancers as well, including pancreatic, prostate, and lung cancer, where it has been shown to stimulate cell proliferation. plos.orgmdpi.com In pancreatic cancer, neuron-derived neurotensin can promote invasiveness and resistance to chemotherapy. nih.gov

Table 2: Neurotensin's Role in Cancer Progression

| Cancer Type | Role of Neurotensin/NTSR1 |

|---|---|

| Colorectal Cancer | Autocrine stimulation of tumor cell growth and proliferation. nih.gov |

| Breast Cancer | Association with tumor progression, size, grade, and metastasis. plos.org |

| Pancreatic Cancer | Stimulation of proliferation and migration; promotion of invasiveness and chemoresistance. nih.gov |

| Other Cancers (Prostate, Lung) | Stimulation of cancer cell proliferation. plos.orgmdpi.com |

Inflammatory Bowel Diseases

Neurotensin and its signaling pathways are implicated in the pathophysiology of inflammatory bowel diseases (IBD), such as Crohn's disease and ulcerative colitis. The expression of both neurotensin and its high-affinity receptor, NTSR1, is upregulated in the colonic mucosa during active chronic colitis and in colitis-associated neoplasia. nih.govwjgnet.com

The interaction between neurotensin and NTSR1 plays a significant role in the development and progression of experimental colitis. nih.gov This signaling pathway is involved in mediating intestinal inflammation. nih.gov In human colonocytes, neurotensin can stimulate the expression of pro-inflammatory molecules like interleukin-8 (IL-8) through MAP kinase- and NF-κB-dependent pathways. nih.gov Furthermore, neurotensin promotes intestinal angiogenesis, the formation of new blood vessels, which is a process involved in the progression of IBD. nih.gov

Metabolic Disorders

A growing body of evidence links neurotensin to the regulation of metabolism and the pathophysiology of metabolic disorders, including obesity and type 2 diabetes.

Neurotensin is secreted by neuroendocrine cells in the small intestine in response to fat ingestion and facilitates the absorption of fatty acids. nih.govmdpi.com Elevated plasma levels of pro-neurotensin (pro-NT), the stable precursor to neurotensin, have been shown to predict the development of obesity. nih.govnih.gov In longitudinal studies, high levels of pro-NT in non-obese individuals were associated with a doubled risk of developing obesity later in life. nih.gov Animal studies have demonstrated that neurotensin-knockout mice fed a high-fat diet are protected from obesity. nih.gov Furthermore, higher pro-NT levels are significantly associated with greater macrophage infiltration in visceral adipose tissue, indicating a link to inflammation in obesity. nih.gov

Elevated circulating levels of pro-NT are also predictive of type 2 diabetes. nih.gov Neurotensin's role in glucose homeostasis is complex; it has been shown to stimulate insulin secretion at low glucose levels while inhibiting it at high glucose levels. nih.gov Interestingly, individuals with type 2 diabetes have a significantly higher density of neurotensin-expressing cells in their small intestine compared to those without the condition. nih.gov This suggests a potential role for neurotensin in the mechanisms of the disease. nih.gov In individuals with type 1 diabetes, high pro-neurotensin levels are associated with the development of cardiovascular risk factors. nih.gov

Table 3: Neurotensin's Role in Metabolic Disorders

| Disorder | Key Findings |

|---|---|

| Obesity | Promotes fat absorption. nih.govmdpi.com High pro-NT levels predict obesity development. nih.govnih.gov Associated with visceral adipose tissue inflammation. nih.gov |

| Type 2 Diabetes | High pro-NT levels predict the risk of type 2 diabetes. nih.gov Higher density of neurotensin-expressing cells in the small intestine of individuals with type 2 diabetes. nih.gov Complex role in regulating insulin secretion. nih.gov |

Analytical and Methodological Approaches for Studying Neurotensin 1 10

Chromatographic Techniques for Peptide Fragment Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures into their individual components. openaccessjournals.comlongdom.org High-performance liquid chromatography (HPLC) is a particularly powerful variant of this technique, prized for its high resolution, accuracy, and efficiency in analyzing a wide array of substances, including peptides like Neurotensin (B549771) (1-10). openaccessjournals.com

HPLC is a fundamental technique for the separation, identification, and quantification of compounds dissolved in a liquid. openaccessjournals.com The separation is based on the differential interactions of sample components with a stationary phase, packed within a column, and a mobile phase that is pumped through the column under high pressure. longdom.org The choice of stationary and mobile phases is critical and depends on the properties of the analytes. longdom.org For peptides like neurotensin and its fragments, reversed-phase HPLC is a common approach.

A method for separating neurotensin and its fragments, including NT(1-10), utilizes a gradient elution system. tandfonline.com In one such system, a 10 μm reverse-phase column is employed with a mobile phase consisting of 0.05 M ammonium (B1175870) acetate (B1210297) (NH4OAc) at pH 4.5 and acetonitrile (B52724) (ACN). tandfonline.com The separation of Neurotensin, NT(1-8), NT(1-10), and NT(9-13) can be achieved within 25 minutes using a specific gradient of ACN in NH4OAc. tandfonline.com The detector response for these peptides has been shown to be linear up to 1 microgram. tandfonline.com

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | 10 μm reverse-phase |

| Mobile Phase | 0.05 M Ammonium Acetate (pH 4.5) and Acetonitrile |

| Separation Time | ~25 minutes for Neurotensin and its fragments |

| Linear Detector Response | Up to 1 µg |

To enhance the sensitivity of HPLC, various detectors can be employed. Electrochemical detection (HPLC-ECD) is a highly sensitive method for compounds that can undergo redox reactions. lcms.cz This technique has proven to be 200 to 500 times more sensitive than HPLC with UV detection for certain neuroactive peptides. tandfonline.comtandfonline.com

An HPLC-ECD assay has been developed for the simultaneous determination of neurotensin and six of its fragments, including NT(1-10). nih.gov This method utilizes ion-pair reversed-phase separation with electrochemical detection. nih.gov The oxidative electrochemical properties of neurotensin and its fragments are influenced by the presence and association of specific amino acids, such as the arginine-arginine pair at positions 8-9, and not just the sum of its electroactive amino acids like tyrosine. nih.gov This assay can achieve baseline resolution of NT(1-6), NT(1-8), NT(1-10), NT(1-11), NT(8-13), NT(9-13), and NT(1-13) within 20 minutes, with a detection limit ranging from 1 to 5 ng of peptide per injection. nih.gov

| Parameter | Value |

| Technique | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) |

| Separation Principle | Ion-pair reversed-phase |

| Resolution Time | ~20 minutes for baseline resolution of NT and fragments |

| Limit of Detection | 1-5 ng per injection |

On-line trace enrichment is a technique used in HPLC to pre-concentrate analytes from a large sample volume onto a pre-column before separation on the analytical column. researchgate.net This approach significantly improves detection limits and is particularly useful for analyzing peptides in biological fluids where they are present in low concentrations. researchgate.netsemanticscholar.org

An on-line cation exchange trace enrichment HPLC method coupled with electrochemical detection has been established for the simultaneous determination of neurotensin and its fragments. nih.gov This method offers enhanced assay specificity, improved signal-to-noise ratios, and compatibility with biological matrices. nih.gov The ability to handle larger sample volumes is a key advantage over non-enrichment HPLC-EC techniques. nih.gov In a specific application, a column-switching system with a C18 pre-column was used for on-line analyte enrichment prior to elution onto a C18 analytical column, allowing for the analysis of peptides like neurotensin in water samples. researchgate.net

| Parameter | Value |

| Technique | On-Line Trace Enrichment HPLC |

| Enrichment Method | On-line cation exchange |

| Coupled Detection | Electrochemical Detection (EC) |

| Advantages | Improved specificity, signal-to-noise ratio, biomatrix compatibility, larger sample volume |

Spectroscopic Methods for Structural Analysis and Monitoring Degradation

Spectroscopic techniques are indispensable for elucidating the structure of peptides and monitoring their degradation. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are two of the most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for determining the three-dimensional structure and dynamics of molecules in solution. nih.gov For peptides, NMR can provide insights into their conformation, which is crucial for understanding their biological activity.

While high-resolution NMR studies of uniformly isotope-labeled G protein-coupled receptors (GPCRs) like the neurotensin receptor (NTR1) are challenging, NMR has been used to probe structural changes in the receptor upon binding to agonists like neurotensin. nih.gov Both solution-state and solid-state NMR have been employed to study the conformation of neurotensin and its fragments. pnas.orgox.ac.uk For instance, solid-state NMR experiments have been designed to detect microgram quantities of 13C,15N-labeled NT(8–13) in complex with the functional neurotensin receptor NTS-1. pnas.org Such studies can reveal the conformation of the peptide when it is bound to its receptor, providing valuable information about the ligand-receptor interaction at an atomic level. pnas.org

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for the characterization of peptides and proteins, including the determination of their amino acid sequence and the identification of post-translational modifications.

The combination of HPLC with mass spectrometry (LC-MS) is a particularly effective approach for the analysis of complex biological samples. nih.gov This technique has been used to characterize neurotensin-like immunoreactivity in human cerebrospinal fluid (hCSF). nih.gov In such studies, after initial fractionation by gel filtration, HPLC is used to separate the various components, which are then analyzed by mass spectrometry. nih.gov One study confirmed a close similarity between an active component in hCSF and native neurotensin using microLC continuous-flow fast atom bombardment mass spectrometry. nih.gov It was also revealed that a significant portion of the immunoreactive material consisted of precursors and metabolites of the active peptide, highlighting the importance of MS in identifying the different forms of neurotensin present in biological samples. nih.gov Furthermore, a peptidase that cleaves neurotensin at the Pro10-Tyr11 bond, resulting in the formation of Neurotensin (1-10) and Neurotensin (11-13), has been purified and characterized, with the latter fragments being biologically inactive. nih.govnih.gov

Biochemical Assays for Peptidase Activity and Inhibition

The study of Neurotensin (1-10) is intrinsically linked to the analysis of the peptidases responsible for its formation from the parent peptide, neurotensin, and its subsequent degradation. Biochemical assays are fundamental in characterizing the activity of these enzymes and evaluating the efficacy of potential inhibitors.

A prominent method for assessing the activity of neurotensin-degrading enzymes, such as endopeptidase 24.16, is the use of quenched fluorimetric substrates. nih.govportlandpress.com One such substrate is Mcc-Pro-Leu-Gly-Pro-D-Lys-Dnp (where Mcc is 3-carboxy-7-methoxycoumarin and Dnp is dinitrophenyl). nih.govportlandpress.com In its intact form, the fluorescence of the Mcc group is quenched by the Dnp group. Upon enzymatic cleavage of the peptide backbone, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence that is proportional to enzyme activity. nih.gov This method allows for the continuous monitoring of enzymatic reactions and is suitable for high-throughput screening of inhibitors. nih.govportlandpress.com

Studies have demonstrated that the hydrolysis of this fluorimetric substrate by endopeptidase 24.16 can be dose-dependently inhibited by neurotensin. nih.govportlandpress.com This competitive inhibition confirms that both neurotensin and the synthetic substrate are processed at the same active site. The affinity of purified endopeptidase 24.16 for neurotensin and the fluorimetric substrate has been quantified, providing key kinetic parameters. nih.govportlandpress.com

In addition to fluorimetric assays, high-performance liquid chromatography (HPLC) is a critical tool for analyzing peptidase activity. nih.govnih.govportlandpress.com HPLC allows for the separation and quantification of the parent peptide and its specific degradation products, such as Neurotensin (1-10) and Neurotensin (1-8). portlandpress.com This technique is invaluable for identifying the precise cleavage sites targeted by different peptidases and for confirming the metabolic pathways of neurotensin degradation. nih.gov For instance, HPLC analysis has been used to monitor the formation of Neurotensin (1-10) and neurotensin (11-13) during the purification of endopeptidase 24.16. nih.govportlandpress.com

The inhibition of peptidase activity is a key area of investigation. Specific inhibitors are used to identify the enzymes responsible for neurotensin metabolism. For example, phosphoramidon (B1677721) has been used to inhibit endopeptidase 24-11, while captopril (B1668294) is a known inhibitor of angiotensin-converting enzyme, both of which are implicated in neurotensin degradation. nih.govconicet.gov.ar The potency of inhibitors is typically quantified by determining their IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

| Substrate/Inhibitor | Parameter | Value (µM) | Source |

|---|---|---|---|

| Neurotensin | K_m | 2.5 | nih.govportlandpress.com |

| Neurotensin | IC_50 | 2.6 | nih.govportlandpress.com |

| Mcc-Pro-Leu-Gly-Pro-D-Lys-Dnp | K_m | ~26 | nih.gov |

In Vitro Models for Studying Neurotensin Degradation Kinetics

To understand the metabolic fate of neurotensin and the generation of fragments like Neurotensin (1-10), various in vitro models that replicate physiological conditions are employed. Purified preparations of rat brain synaptic membranes are a widely used model system because they contain the membrane-bound enzymes responsible for neurotransmitter inactivation at the synaptic level. nih.gov

Studies using synaptic membranes have identified several key peptidases involved in neurotensin degradation. nih.gov Analysis of the degradation products revealed that the primary cleavage sites on the neurotensin molecule are the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds. nih.gov The cleavage at the Pro10-Tyr11 bond is of particular importance as it yields the Neurotensin (1-10) fragment. portlandpress.com This cleavage is attributed to a neutral metalloendopeptidase known as endopeptidase 24.16. nih.govportlandpress.comportlandpress.com

Other enzymes present in synaptic membranes also contribute to neurotensin metabolism. The cleavage at the Arg8-Arg9 bond, which converts Neurotensin (1-10) to Neurotensin (1-8), has been shown to be catalyzed by a dipeptidyl carboxypeptidase identified as angiotensin-converting enzyme (ACE). nih.gov This was confirmed by the potent inhibition of this cleavage by the ACE-specific inhibitor captopril (IC50 of 5.7 nM). nih.gov Furthermore, a thermolysin-like metalloendopeptidase (enkephalinase) is responsible for cleaving the Tyr11-Ile12 bond, an action inhibited by thiorphan. nih.gov

Besides synaptic membranes, other in vitro models have provided insights into neurotensin degradation. Fresh human plasma has been used to study the stability of neurotensin in the circulatory system. nih.gov In this model, the primary degradation product was identified as Neurotensin (1-8), with Neurotensin (1-11) also being formed. nih.gov The degradation in plasma was significantly reduced by the chelating agent EDTA, indicating the involvement of metallopeptidases, but the enzyme profile appears to differ from that in brain homogenates. nih.gov Additionally, pure primary cultures of neurons and astrocytes serve as relevant models, as these cells rapidly break down neurotensin, with endopeptidase 24.16 being a key participant. jneurosci.org

| In Vitro Model | Major Cleavage Site(s) | Resulting Fragments | Key Enzyme(s) | Source |

|---|---|---|---|---|

| Rat Brain Synaptic Membranes | Pro10-Tyr11 | Neurotensin (1-10) | Endopeptidase 24.16 | nih.govportlandpress.com |

| Rat Brain Synaptic Membranes | Arg8-Arg9 | Neurotensin (1-8) | Angiotensin-Converting Enzyme | nih.gov |

| Rat Brain Synaptic Membranes | Tyr11-Ile12 | Neurotensin (1-11) | Enkephalinase | nih.gov |

| Human Plasma | Not specified | Neurotensin (1-8), Neurotensin (1-11) | Metallopeptidase(s) | nih.gov |

| Cultured Neurons/Astrocytes | Pro10-Tyr11 | Neurotensin (1-10) | Endopeptidase 24.16 | jneurosci.org |

Preclinical Animal Models for Investigating In Vivo Neurotensin Metabolism

To investigate the metabolism, distribution, and physiological relevance of neurotensin and its fragments in vivo, researchers utilize various preclinical animal models. These models are essential for bridging the gap between in vitro findings and potential clinical applications.

Rats, particularly Wistar rats, are frequently used to study the systemic metabolism and receptor distribution of neurotensin. icm.edu.pl Research in rats has demonstrated the presence of neurotensin receptors in peripheral organs such as the liver, kidneys, heart, and spleen, suggesting a role in regulating lipid metabolism and other physiological processes. icm.edu.pl In vivo administration of specific neurotensin receptor antagonists, followed by analysis of tissue membranes, allows for the characterization of receptor subtypes and their roles in mediating the peptide's effects. icm.edu.pl

Mouse models are also crucial, especially for studying the central effects of neurotensin and for evaluating the efficacy of stabilized analogs designed to cross the blood-brain barrier. nih.gov For example, mice have been used in models of status epilepticus to show that a neurotensin conjugate can induce neuroprotective and anti-inflammatory effects within the brain. nih.gov

| Animal Model | Area of Investigation | Key Findings/Applications | Source |

|---|---|---|---|

| Wistar Rats | Systemic Metabolism & Receptor Distribution | Identified NT receptors in liver, intestine, and adipose tissue; investigating role in lipid metabolism. | icm.edu.pl |

| Mice | Central Nervous System Effects | Demonstrated neuroprotective and anticonvulsant properties of a blood-brain barrier-crossing NT conjugate. | nih.gov |

| Nude Mice with HT-29/PC-3 Xenografts | Oncology & Biodistribution | Evaluated tumor targeting and biodistribution of radiolabeled NT analogs for imaging and therapy. | nih.govsnmjournals.orgresearchgate.net |

Radioligand Binding Assays for Receptor Interaction Studies

Radioligand binding assays are a cornerstone technique for studying the interaction of ligands, including neurotensin and its fragments, with their receptors. nih.gov These assays provide quantitative data on binding affinity, receptor density, and specificity, which are essential for characterizing receptor pharmacology. nih.govacs.org

The principle of these assays involves incubating a biological sample (e.g., brain tissue homogenates, purified plasma membranes, or cultured cells expressing the receptor of interest) with a radiolabeled form of a ligand (a radioligand). nih.govpnas.org Commonly used radioligands in neurotensin research include tritiated ([³H]) or iodinated ([¹²⁵I]) versions of neurotensin or its potent analogs, such as [³H]neurotensin, [¹²⁵I]NT, and [³H]NT(8–13). nih.govpnas.orgacs.org

Competition binding assays are a frequent application of this technique. In these experiments, the biological sample is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of an unlabeled compound (the competitor). acs.org The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand, one can determine the binding affinity (often expressed as the inhibition constant, K_i) of the unlabeled compound. acs.org This method is crucial for screening new synthetic analogs and determining their potency at neurotensin receptors. acs.orgacs.org

These assays are performed on various preparations, including membranes from HEK293T cells overexpressing a specific neurotensin receptor subtype or from cancer cell lines like HT-29, which naturally express the neurotensin receptor 1 (NTS1). acs.orgacs.org To ensure that the measured binding is not confounded by the degradation of the peptide ligands, peptidase inhibitors such as 1,10-phenanthroline (B135089) or aprotinin (B3435010) are often included in the assay buffer. pnas.org

| Radioligand | Application | Model System | Source |

|---|---|---|---|

| [³H]Neurotensin | General receptor binding studies | Rat brain membranes | nih.gov |

| [¹²⁵I]NT | Competition binding assays | Rat brain and intestinal homogenates | pnas.org |

| [³H]UR-MK300 | NTS1 receptor competition binding | HT-29 colon carcinoma cells | acs.org |

| [³H]NT(8–13) | Probing interaction with orthosteric agonists | Membranes of HEK293T cells expressing NTSR1 | acs.org |

Future Research Directions

Development of Advanced Analytical Methods for Precise Quantification of Neurotensin (B549771) (1-10) as a Biomarker

The role of Neurotensin (1-10) as a potential biomarker is contingent on the ability to accurately and reliably measure its concentration in complex biological samples. While metabolomic studies have successfully identified Neurotensin (1-10) in specific cell lines, such as those derived from brain tissue, a significant need remains for the development of highly sensitive and specific quantitative assays. nih.gov Future research will likely focus on leveraging advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a powerful technique for peptide quantification.

Key objectives in this area include:

Enhanced Sensitivity: Developing methods capable of detecting picomolar or even femtomolar concentrations of Neurotensin (1-10) in matrices like plasma, cerebrospinal fluid (CSF), and tissue homogenates.

High-Throughput Capabilities: Creating robust and automated workflows to enable the analysis of large patient cohorts, which is essential for clinical biomarker validation.

Multiplexing: Designing assays that can simultaneously quantify Neurotensin (1-10) along with the parent peptide (Neurotensin) and other relevant metabolites. This would provide a more comprehensive snapshot of the dynamics of the neurotensinergic system.

Standardization: Establishing standardized protocols and certified reference materials to ensure inter-laboratory reproducibility and the comparability of data across different studies.

The successful development of such methods is a critical prerequisite for investigating the correlation between Neurotensin (1-10) levels and various pathological states, including neurological disorders, cancers, and inflammatory conditions.

Investigating the Regulation of Neurotensin (1-10)-Generating Enzymes in Various Physiological and Pathological Conditions

Neurotensin (1-10) is generated through the enzymatic cleavage of Neurotensin at the Pro¹⁰-Tyr¹¹ peptide bond. genecards.org The primary enzyme responsible for this process is Neurolysin, also known as endopeptidase 3.4.24.16. genecards.orgnih.govresearchgate.net Understanding the factors that regulate the expression and activity of this enzyme is crucial for comprehending how Neurotensin signaling is controlled.

Evidence suggests that the expression of Neurolysin is under the control of transcriptional events that are modulated during cellular differentiation. nih.gov Furthermore, its distribution and form—whether membrane-associated or secreted—can differ between cell types, such as neurons and astrocytes, indicating a complex, cell-specific regulatory system. nih.govcore.ac.uk

Future investigations should aim to:

Identify the specific transcription factors and signaling pathways that govern Neurolysin gene expression in response to physiological stimuli and in disease states.

Examine post-translational modifications of Neurolysin and their impact on its catalytic activity, stability, and subcellular localization.

Explore how the expression and activity of Neurolysin are altered in conditions where neurotensin signaling is dysregulated, such as in Parkinson's disease, schizophrenia, and certain cancers.

Clarify the distinct roles of the membrane-bound versus the secreted forms of the enzyme in regulating local and widespread Neurotensin concentrations. core.ac.uk

| Characteristic | Description | Reference |

|---|---|---|

| Enzyme Name | Neurolysin (NLN); Endopeptidase 3.4.24.16 | genecards.org |

| Enzyme Class | Zinc-containing metalloprotease | nih.gov |

| Primary Function | Cleaves Neurotensin at the Pro¹⁰-Tyr¹¹ bond | genecards.org |

| Products | Neurotensin (1-10) and Neurotensin (11-13) | nih.govresearchgate.net |

| Significance of Action | Terminates the biological activity of Neurotensin | genecards.orgnih.gov |

| Cellular Localization | Found in various subcellular compartments, including secreted and membrane-associated forms, depending on cell type | nih.govcore.ac.uk |

Exploring the Potential Role of Neurotensin (1-10) in Feedback Mechanisms Governing Neurotensin Signaling

Hypothetical areas for exploration include:

Allosteric Modulation: Investigating whether high concentrations of Neurotensin (1-10) could act as an allosteric modulator of Neurolysin or other peptidases involved in Neurotensin metabolism, thereby influencing the rate of Neurotensin degradation.

Receptor Desensitization: While unlikely to bind to neurotensin receptors itself, research could definitively exclude any low-affinity interactions or modulatory effects that the accumulation of Neurotensin (1-10) might have on receptor sensitivity or trafficking.

Metabolic Flux Signaling: Focusing on the concept that the rate of Neurotensin (1-10) production itself serves as a primary feedback signal, directly reflecting the termination of the active signal. In this model, the feedback is the metabolic conversion rather than a direct action of the fragment itself.

Clarifying these potential roles, even if to confirm a lack of direct feedback activity, is essential for a complete model of neurotensin signaling homeostasis.

Designing Novel Peptidomimetics and Inhibitors Targeting Neurotensin Degradation Pathways

Given that the cleavage of Neurotensin by Neurolysin terminates its biological effects, inhibiting this enzyme presents a viable therapeutic strategy to enhance and prolong endogenous neurotensin activity. nih.gov This is particularly relevant for leveraging the analgesic effects of Neurotensin, which are produced independently of the opioid system. acs.org Research has already identified inhibitors that can protect Neurotensin from degradation and potentiate its antinociceptive effects in preclinical models. nih.govresearchgate.netacs.org

The future in this domain lies in the rational design of next-generation inhibitors with improved pharmacological properties.

Peptidomimetics: Developing non-peptide molecules (peptidomimetics) that mimic the structure of the Neurolysin substrate but possess greater stability against other proteases and improved oral bioavailability.

Enhanced Selectivity and Potency: Refining the chemical structures of existing inhibitors, such as phosphinic peptides, to achieve higher potency and selectivity for Neurolysin over other related metalloproteases, thereby minimizing off-target effects. researchgate.netacs.org

Blood-Brain Barrier Penetration: A major challenge is designing inhibitors that can efficiently cross the blood-brain barrier to target Neurolysin in the central nervous system. This would be critical for treating neurological and psychiatric disorders.

Targeted Delivery: Exploring conjugation strategies to attach Neurolysin inhibitors to molecules that facilitate transport into the brain or specific tissues, enhancing their therapeutic efficacy and reducing systemic exposure.

| Inhibitor/Class | Description | Reference |

|---|---|---|

| Pro-Ile | A specific dipeptide inhibitor used experimentally to block Neurolysin activity and confirm its role in Neurotensin (1-10) formation. | nih.gov |

| Phosphinic Peptides | A class of potent, zinc-chelating inhibitors. An example, Pro-Phe-ψ(PO₂CH₂)-Leu-Pro-NH₂, has been shown to be a highly selective and potent inhibitor of Neurolysin. | researchgate.netacs.org |

| Metal Chelators | Compounds such as o-phenanthroline and EDTA can potently inhibit Neurolysin, confirming its nature as a metalloprotease. | acs.org |

Q & A

Q. What methodological approaches are recommended for detecting and quantifying Neurotensin (1-10) in biological samples?

To ensure accurate detection and quantification, researchers should employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for high specificity and sensitivity. For immunoassays, validate antibody specificity using competitive binding assays and include controls for matrix effects (e.g., plasma proteins). Sample preparation protocols must detail centrifugation speeds, extraction solvents, and protease inhibitors to prevent peptide degradation . Reproducibility requires adherence to standardized protocols, as outlined in experimental guidelines for peptide stability and storage .

Q. How can researchers establish the biological role of Neurotensin (1-10) in cellular signaling pathways?

Utilize receptor-binding assays (e.g., competitive radioligand displacement) to assess interactions with neurotensin receptors (NTSR1/NTSR2). Pair these with functional assays, such as calcium flux measurements or cAMP inhibition studies, to link binding to downstream signaling. Include siRNA knockdown models to confirm receptor specificity. Document all steps, including cell line validation and buffer compositions, to enable replication .

Q. What experimental designs are critical for studying Neurotensin (1-10) stability under physiological conditions?

Design time-course experiments in simulated physiological fluids (e.g., plasma, cerebrospinal fluid) at 37°C. Use HPLC-MS to monitor degradation kinetics and identify metabolites. Include controls for temperature, pH, and enzymatic activity (e.g., protease inhibitors). Statistical analysis should account for batch variability, as emphasized in reproducibility frameworks .

Q. How should researchers address variability in Neurotensin (1-10) fragment generation during sample preparation?

Standardize protocols for tissue homogenization (e.g., sonication parameters) and extraction solvents (e.g., acidified acetonitrile). Validate methods using spiked recovery experiments and compare fragmentation patterns across multiple replicates. Report coefficients of variation (CV) for inter-assay precision, aligning with guidelines for analytical rigor .

Advanced Research Questions

Q. How can contradictory findings about Neurotensin (1-10)’s role in disease models be systematically analyzed?

Conduct a meta-analysis of published data, stratifying results by experimental models (e.g., knockout mice vs. human biopsies), dosing regimens, and endpoints. Apply statistical tools like heterogeneity testing (I² statistic) to identify confounding variables. Validate hypotheses using orthogonal methods, such as spatial transcriptomics in tissue sections, to resolve context-dependent effects .

Q. What strategies are effective for elucidating Neurotensin (1-10)’s interaction with non-canonical receptors?

Employ cross-linking mass spectrometry (CLMS) to map peptide-receptor interfaces, followed by molecular dynamics simulations to predict binding energetics. Validate findings using mutagenesis studies targeting predicted interaction residues. Reference structural databases (e.g., PDB) to compare with known receptor-ligand complexes and ensure methodological transparency .

Q. How should researchers design longitudinal studies to assess Neurotensin (1-10)’s pharmacological effects?

Adopt a randomized, blinded crossover design with washout periods to mitigate carryover effects. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma peptide levels with behavioral or biochemical outcomes. Predefine exclusion criteria and sample size calculations using power analysis, as mandated by statistical reporting standards .

Q. What advanced techniques can resolve spatial distribution of Neurotensin (1-10) in neural circuits?

Combine MALDI imaging mass spectrometry with immunohistochemistry to map peptide localization in brain regions. Validate spatial data using single-cell RNA sequencing to correlate neurotensin expression with neuronal subtypes. Document imaging parameters (e.g., laser intensity, spatial resolution) to align with reproducibility guidelines .

Q. How can computational models improve understanding of Neurotensin (1-10)’s role in disease mechanisms?

Develop machine learning models trained on multi-omics datasets (e.g., proteomics, metabolomics) to predict peptide-disease associations. Validate predictions using inducible knockout models and pathway enrichment analysis. Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for model relevance and translational potential .

Q. What frameworks guide the integration of Neurotensin (1-10) research into broader neuropeptide studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure comparative studies with other neuropeptides. For example: Compare Neurotensin (1-10)’s affinity for NTSR1 (Intervention) against substance P (Comparison) in neuronal cultures (Population) using calcium imaging (Outcome). This aligns with methodologies for hypothesis-driven research .

Methodological Guidelines

- Data Presentation : Use tables to summarize degradation kinetics (e.g., half-life in plasma) or receptor-binding affinities (e.g., IC₅₀ values). Figures should illustrate dose-response curves or spatial distribution maps .

- Reproducibility : Follow the ARRIVE 2.0 guidelines for preclinical studies, detailing animal husbandry, randomization, and blinding .

- Ethical Compliance : Include statements on IRB/IACUC approval and data exclusion criteria in methods sections .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.